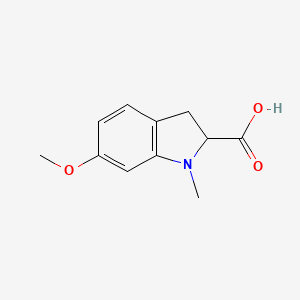

6-Methoxy-1-methylindoline-2-carboxylic acid

Overview

Description

6-Methoxy-1-methylindoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol This compound belongs to the indoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methylindoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as response surface methodology (RSM) can be employed to optimize factors like pH, temperature, and agitation rate . For instance, optimal conditions for producing similar indole derivatives include a pH of 6, temperature of 40°C, and an agitation rate of 150 rpm .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methylindoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at positions activated by the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indoline ring, enhancing its chemical diversity.

Scientific Research Applications

6-Methoxy-1-methylindoline-2-carboxylic acid has several scientific research applications:

Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indoline structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: A simpler indole derivative with similar structural features.

6-Methoxyindole: Lacks the carboxylic acid group but shares the methoxy substitution.

Uniqueness

6-Methoxy-1-methylindoline-2-carboxylic acid is unique due to the combination of its methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry, distinguishing it from other indole derivatives .

Biological Activity

Overview

6-Methoxy-1-methylindoline-2-carboxylic acid (CAS No. 1255146-88-3) is a heterocyclic compound with a notable structure that includes a methoxy group and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and microbiology.

- Molecular Formula : C11H13NO3

- Molecular Weight : 207.23 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine in the presence of methanesulfonic acid under reflux conditions in methanol .

Antifungal Properties

Recent studies have identified this compound as an antifungal metabolite produced by Bacillus toyonensis. The compound demonstrated stability at pH levels between 6 and 7 and temperatures up to 50 °C. It exhibited significant antifungal activity against various strains, suggesting its potential application in agricultural and pharmaceutical industries .

Table 1: Antifungal Activity of this compound

| Strain Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium spp. | 10 | 100 |

The biological mechanism by which this compound exerts its antifungal effects involves disruption of cell membrane integrity, leading to cell lysis. This action is often enhanced in the presence of surfactants and enzymes, indicating that it may work synergistically with other compounds .

Cytotoxicity and Cancer Research

In addition to its antifungal properties, preliminary studies suggest that derivatives of indole compounds, including those similar to this compound, may exhibit cytotoxic effects against cancer cells. For instance, modifications at specific positions on the indole ring have been shown to increase cytotoxicity against glioblastoma cells, indicating a potential role in cancer therapeutics .

Table 2: Cytotoxicity of Indole Derivatives

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Indole-3-acetic acid | >50 | U251 (Glioblastoma) |

| Methyl ester derivative | 10 | U251 (Glioblastoma) |

| 6-Methoxy derivative | Not reported | Not tested |

Research Findings

- Production Optimization : The production of this compound from Bacillus toyonensis was optimized using response surface methodology (RSM), resulting in a significant increase in yield—approximately 3.49-fold—under optimal conditions .

- Structural Insights : The unique structural features of this compound allow it to interact with various biological targets, potentially modulating enzyme activities and receptor functions. This interaction is critical for its antifungal and cytotoxic activities .

- Comparative Analysis : Compared to other indole derivatives like indole-3-acetic acid and simpler carboxylic acids, the presence of both methoxy and carboxylic groups in this compound enhances its chemical reactivity and biological activity .

Properties

IUPAC Name |

6-methoxy-1-methyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAWNVQXVWYVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.